![molecular formula C12H16ClNO B5655508 1-[2-(3-chlorophenoxy)ethyl]pyrrolidine](/img/structure/B5655508.png)

1-[2-(3-chlorophenoxy)ethyl]pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

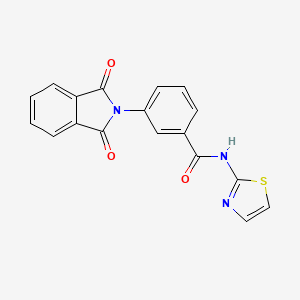

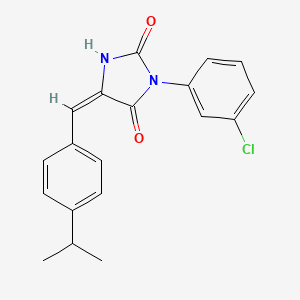

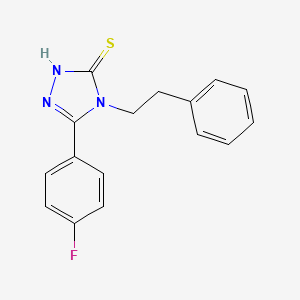

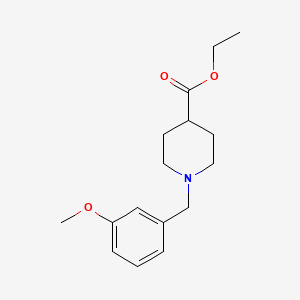

Synthesis Analysis The synthesis of "1-[2-(3-chlorophenoxy)ethyl]pyrrolidine" is closely related to the methodologies and principles found in the preparation of heterocyclic and aromatic compounds. For instance, microwave-induced reactions have been highlighted as an environmentally benign route for synthesizing pyrrole derivatives, offering reduced reaction times and high yields (Banik, Kamboj, & Bajpai, 2023). Additionally, the pyrrolidine ring, a core structure in many biologically active compounds, has been extensively studied for its synthetic versatility and contribution to molecular stereochemistry (Li Petri et al., 2021).

Molecular Structure Analysis The structural analysis of compounds similar to "1-[2-(3-chlorophenoxy)ethyl]pyrrolidine" involves understanding their molecular frameworks and stereochemistry. The pyrrolidine ring, for example, is known for its non-planarity and sp3-hybridization, which significantly influences the three-dimensional structure and biological activity of the molecules it comprises (Li Petri et al., 2021).

Chemical Reactions and Properties Pyrrolidine and its derivatives engage in a wide array of chemical reactions, showcasing diverse reactivity due to the presence of the nitrogen atom which makes them valuable in medicinal chemistry. The synthesis and functionalization of pyrrolidine rings, for instance, are pivotal in generating compounds with a broad spectrum of biological activities (Li Petri et al., 2021).

Physical Properties Analysis The physical properties of "1-[2-(3-chlorophenoxy)ethyl]pyrrolidine" would likely reflect the characteristics common to pyrrolidine derivatives, such as boiling and melting points, solubility in various solvents, and optical activity. These parameters are influenced by the molecule's structure, particularly the pyrrolidine ring's contribution to steric factors and molecular polarity.

Chemical Properties Analysis Chemically, "1-[2-(3-chlorophenoxy)ethyl]pyrrolidine" and related compounds exhibit a range of reactivities towards nucleophiles, electrophiles, and radicals. The presence of the pyrrolidine ring imparts nucleophilicity, owing to the lone pair of electrons on the nitrogen atom, making these compounds participants in various organic reactions. Their chemical properties are crucial in designing synthesis pathways for new drugs and understanding their interaction with biological targets (Li Petri et al., 2021).

Propiedades

IUPAC Name |

1-[2-(3-chlorophenoxy)ethyl]pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-11-4-3-5-12(10-11)15-9-8-14-6-1-2-7-14/h3-5,10H,1-2,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONHRFONGDSNPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5655445.png)

![9-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5655454.png)

![N-{4-[(4-methyl-1-piperidinyl)carbonyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B5655476.png)

![2-benzyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole](/img/structure/B5655477.png)

![6-ethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5655479.png)

![4,5-dimethyl-6-{4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidin-1-yl}pyrimidine](/img/structure/B5655482.png)

![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5655496.png)

![1,3-dimethyl-7-[3-(4-methyl-1-piperazinyl)propyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5655503.png)

![1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5655512.png)